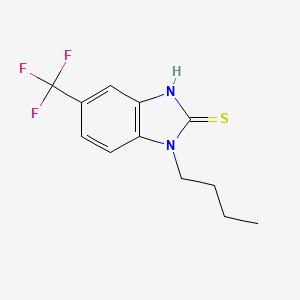

1-butyl-5-(trifluoromethyl)-1H-1,3-benzodiazole-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzothiazoles and related compounds often involves catalytic processes and interactions with sulfides. For instance, a copper-catalyzed double thiolation reaction of 1,4-dihalides with sulfides has been developed, selectively synthesizing 2-trifluoromethyl benzothiophenes and benzothiazoles. This method showcases the utility of copper(I) iodide in facilitating the thiolation annulation, leading to the formation of compounds with a trifluoromethyl group in moderate to good yields (Li et al., 2010).

Applications De Recherche Scientifique

Synthesis and Analgesic Properties

A study reported the synthesis of 3(5)-(trifluoromethyl)pyrazolylbenzenesulfonamides and their effects on pathological pain models in mice. This synthesis involved the cyclocondensation reaction of specific aryl-trifluoro-methoxybut-3-en-2-ones with 4-hydrazinylbenzenesulfonamide, resulting in compounds with significant anti-hyperalgesic and anti-edematogenic actions without causing locomotive disorders in animals. These properties make them comparable to Celecoxib in an arthritic pain model (Lobo et al., 2015).

Pharmacological Evaluation for Anxiolytic and Analgesic Agents

The paper describes the synthesis of novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives. These compounds were synthesized by alkylation in the 1H-tautomeric form of 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole or its analogs. The compounds exhibited promising analgesic and anxiolytic potentials, with significant interactions mainly with the benzodiazepine site of the GABAA receptor and the 5-HT2A receptor, suggesting potential applications in treating related disorders (Maltsev et al., 2021).

Antihyperglycemic Agents

This study focused on the synthesis, structure-activity relationship (SAR) studies, and antidiabetic characterization of specific pyrazol-3-one compounds. These compounds showed potent antihyperglycemic effects in obese, diabetic db/db mice by correcting hyperglycemia through selective inhibition of renal tubular glucose reabsorption, representing a new class of antihyperglycemic agents (Kees et al., 1996).

Metabolism and Toxicity

The metabolism of various nephro- or hepatotoxic thiazoles was examined, focusing on the formation of ring cleavage products. The study identified specific thioamides as urinary metabolites, suggesting pathways of microsomal epoxidation followed by hydrolysis and decomposition to form corresponding thioamides and alpha-dicarbonyl fragments (Mizutani et al., 1994).

Anti-hypertension and Anti-tumor Effects

A newly designed compound showed high affinity to AT1 receptor with efficient and long-lasting effects in reducing blood pressure. It also exhibited anti-proliferative and anti-tumor activities, suggesting its potential as a novel anti-hypertension and anti-tumor candidate (Bao et al., 2015).

Propriétés

IUPAC Name |

3-butyl-6-(trifluoromethyl)-1H-benzimidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2S/c1-2-3-6-17-10-5-4-8(12(13,14)15)7-9(10)16-11(17)18/h4-5,7H,2-3,6H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQUSORDPVAMVKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C=C(C=C2)C(F)(F)F)NC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-butyl-5-(trifluoromethyl)-1H-1,3-benzodiazole-2-thiol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,3'-bipyridin]-4-ylmethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2491566.png)

![2-(2-{[3-(Propan-2-yloxy)phenyl]carbamoyl}phenyl)acetic acid](/img/structure/B2491571.png)

![(Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-[3-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B2491574.png)

![[2-(2-Oxopropoxy)phenoxy]acetic acid](/img/structure/B2491576.png)

![2-({1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,3-cyclohexanedione](/img/structure/B2491580.png)

![(5R)-1,4-Diaza-bicyclo[3.2.1]octane](/img/structure/B2491581.png)

![N-(3-(1H-pyrazol-3-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2491586.png)